![molecular formula C21H23O5- B12601496 3-Tert-butyl-5-carboxyoxy-4-methoxy-2-(1-phenylprop-2-enyl)phenolate CAS No. 643746-53-6](/img/structure/B12601496.png)
3-Tert-butyl-5-carboxyoxy-4-methoxy-2-(1-phenylprop-2-enyl)phenolate
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Overview
Description
3-Tert-butyl-5-carboxyoxy-4-methoxy-2-(1-phenylprop-2-enyl)phenolate is a complex organic compound with a unique structure that includes tert-butyl, carboxyoxy, methoxy, and phenylprop-2-enyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-5-carboxyoxy-4-methoxy-2-(1-phenylprop-2-enyl)phenolate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Another method involves the direct and sustainable synthesis of tertiary butyl esters using flow microreactors. This approach is more efficient, versatile, and sustainable compared to traditional batch processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of flow microreactors in industrial settings can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-5-carboxyoxy-4-methoxy-2-(1-phenylprop-2-enyl)phenolate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
Pharmacological Applications
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Antioxidant Activity
- The compound has demonstrated significant antioxidant properties, making it a candidate for protecting cells against oxidative stress. Research indicates that phenolic compounds can scavenge free radicals, thus preventing cellular damage.
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Anti-inflammatory Effects
- Studies have shown that 3-tert-butyl-5-carboxyoxy-4-methoxy-2-(1-phenylprop-2-enyl)phenolate can inhibit pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.
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Neuroprotective Effects
- In vitro studies indicate that the compound may protect neuronal cells from apoptosis induced by amyloid-beta peptide, which is implicated in Alzheimer’s disease. This neuroprotective effect is attributed to its ability to modulate oxidative stress and inflammatory pathways.
Material Science Applications
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Polymeric Composites
- The incorporation of this compound into polymer matrices has been explored for enhancing thermal stability and mechanical properties. Its phenolic structure allows it to act as a reinforcing agent in composite materials.
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Coatings
- The compound's antioxidant properties make it suitable for use in protective coatings, particularly in environments susceptible to oxidative degradation.
Case Studies
Mechanism of Action
The mechanism of action of 3-Tert-butyl-5-carboxyoxy-4-methoxy-2-(1-phenylprop-2-enyl)phenolate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar tert-butyl group and is used in the synthesis of biologically active natural products.
tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate: This compound shares the methoxy and tert-butyl groups and is used in organic synthesis.
Uniqueness
3-Tert-butyl-5-carboxyoxy-4-methoxy-2-(1-phenylprop-2-enyl)phenolate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Biological Activity
3-Tert-butyl-5-carboxyoxy-4-methoxy-2-(1-phenylprop-2-enyl)phenolate, identified by its CAS number 643746-53-6, is a phenolic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The molecular formula for this compound is C20H26O4 with a molecular weight of approximately 355.404 g/mol. The compound features a tert-butyl group, a carboxylic ester, and a methoxy group, which contribute to its unique chemical reactivity and biological properties.
Synthesis
Research indicates that various synthetic routes have been developed for the preparation of this compound. The synthesis typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired phenolic structure. The methodologies often focus on optimizing yield and purity while minimizing environmental impact.
Antioxidant Properties
One of the most significant biological activities attributed to this compound is its antioxidant capability . Studies have shown that phenolic compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in vitro. It appears to inhibit the production of pro-inflammatory cytokines, which are pivotal in the pathogenesis of chronic inflammatory conditions. Research suggests that this effect may be mediated through the modulation of signaling pathways involved in inflammation.
Anticancer Activity
Preliminary studies indicate potential anticancer effects of this compound. It has been shown to induce apoptosis in certain cancer cell lines, suggesting that it may interfere with cancer cell proliferation. Further investigations are needed to elucidate the specific mechanisms through which it exerts these effects.
Case Studies
- Study on Antioxidant Activity :
- Inflammation Model :
- Cancer Cell Line Study :
Summary Table of Biological Activities
Biological Activity | Effect | Mechanism |
---|---|---|
Antioxidant | High | Free radical scavenging |
Anti-inflammatory | Moderate | Cytokine inhibition |
Anticancer | Promising | Induction of apoptosis |
Properties
CAS No. |
643746-53-6 |
---|---|
Molecular Formula |
C21H23O5- |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-tert-butyl-5-carboxyoxy-4-methoxy-2-(1-phenylprop-2-enyl)phenolate |
InChI |
InChI=1S/C21H24O5/c1-6-14(13-10-8-7-9-11-13)17-15(22)12-16(26-20(23)24)19(25-5)18(17)21(2,3)4/h6-12,14,22H,1H2,2-5H3,(H,23,24)/p-1 |
InChI Key |
JYANVPQLBVTKQE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1OC)OC(=O)O)[O-])C(C=C)C2=CC=CC=C2 |
Origin of Product |
United States |
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